度他雄胺β-二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Dutasteride synthesis involves multiple steps starting from pregnenolone through processes such as esterification, oxidation, hydrolysis, and acylation, leading to the formation of the final compound. This synthesis route is optimized for dutasteride, highlighting its complex synthesis process involving the transformation of pregnenolone into dutasteride through eight steps, including esterification, oxidation, hydrolysis, oxidative ring-opening, cyclization, reduction, oxidization, and acylation, proving its detailed synthesis pathway (Ping, 2006).

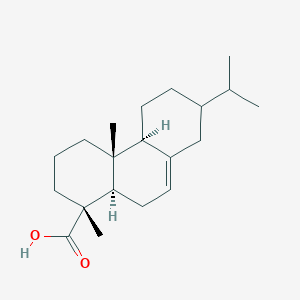

Molecular Structure Analysis

The molecular structure of dutasteride is characterized by its ability to inhibit both types 1 and 2 of the 5α-reductase enzyme, responsible for converting testosterone to dihydrotestosterone. Structural analysis through methods like X-ray crystallography has provided insights into its crystalline forms, revealing the presence of unsolvated forms and hydrates, and showcasing the stability and transformation properties of dutasteride under various conditions (Łaszcz et al., 2015; Kaduk et al., 2014).

Chemical Reactions and Properties

Dutasteride interactions and its impurity profile have been extensively studied, showing its binding with proteins like human alpha-2-macroglobulin and the formation of dutasteride-protein complexes. These studies also reveal the chemical stability and reactivity of dutasteride in various conditions, including its interaction with hydrophilic additives which affect its solubility and bioavailability (Zia et al., 2019; Satyanarayana et al., 2007).

Physical Properties Analysis

The physical properties of dutasteride, such as solubility, particle size, and stability, have been analyzed in studies focusing on its formulation into nanostructures for improved delivery. These properties are critical for developing formulations with enhanced bioavailability and reduced systemic effects, as observed in dutasteride-loaded hydroxypropyl-β-cyclodextrin nanostructures and nanostructured lipid carriers (Kim, 2013; Noor et al., 2017).

Chemical Properties Analysis

The chemical properties of dutasteride, including its interaction with enzymes and proteins, its inhibition mechanism against 5α-reductase, and the effects of its metabolites, highlight its complex biochemical profile. Dutasteride's efficacy and safety in treating conditions like benign prostatic hyperplasia are linked to its chemical properties, particularly its ability to inhibit the conversion of testosterone to dihydrotestosterone, significantly impacting prostate volume and urinary symptoms (Roehrborn et al., 2002; Gniazdowska et al., 2021).

科学研究应用

用于增强药物递送的纳米结构开发

开发了负载度他雄胺的羟丙基-β-环糊精 (HP-β-CD) 纳米结构,以改善度他雄胺的理化性质和口服生物利用度。研究发现,这些纳米结构增加了度他雄胺的过饱和度和溶出速率,从而显着提高了其口服生物利用度。纳米结构是使用超临界抗溶剂工艺形成的,展示了度他雄胺的潜在替代固体制剂,提供了改进的药物递送和疗效 (Kim, 2013)。

与附睾上皮连接蛋白的相互作用

对用度他雄胺治疗的雄性大鼠的研究揭示了其对受试者生育力的影响。度他雄胺显着抑制血清双氢睾酮 (DHT) 水平、精子活力和生育力。这种作用与其对附睾上皮连接蛋白 Claudin1 和 β-catenin 表达的影响有关。结果表明,度他雄胺可能通过调节这些蛋白并破坏附睾上皮细胞连接来影响生育力 (Xie等,2015)。

与人α-2-巨球蛋白的结合

一项研究探讨了度他雄胺与 α-2-巨球蛋白 (α2M) 的相互作用,α-2-巨球蛋白是脊椎动物血浆中含量丰富的初级蛋白酶抑制剂。研究表明,度他雄胺与 α2M 结合,导致 α2M 的抗蛋白水解电位降低。这种相互作用导致 α2M 的结构发生变化,并且如果度他雄胺在生理条件下与 α2M 相互作用,可能会产生影响 (Zia等,2019)。

安全和危害

属性

CAS 编号 |

1648593-70-7 |

|---|---|

产品名称 |

Dutasteride β-Dimer |

分子式 |

C₄₆H₅₅F₆N₃O₄ |

分子量 |

4655634 |

同义词 |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。